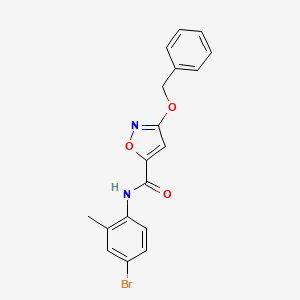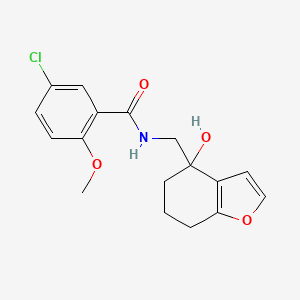![molecular formula C42H64O14 B2370294 (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one CAS No. 97230-46-1](/img/structure/B2370294.png)
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
説明
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is a natural product found in Picria fel-terrae and Picria felterrae with data available.
科学的研究の応用
Acetylcholinesterase (AChE) Inhibition
- Identification : LC-MS screening detected six active compounds, including picfeltarraenin IB. These compounds showed stronger AChE inhibition than the known AChE inhibitor Tacrine .
Anti-Inflammatory and Anti-Cancer Properties
作用機序
Target of Action
Picfeltarraenin IB, also known as HY-N2211, is a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae) . The primary target of Picfeltarraenin IB is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Picfeltarraenin IB increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor, Picfeltarraenin IB binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at cholinergic synapses, leading to prolonged activation of cholinergic receptors .
Biochemical Pathways
The inhibition of AChE by Picfeltarraenin IB affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, it enhances the action of acetylcholine on muscarinic and nicotinic receptors. This can lead to various physiological effects, depending on the location of these receptors .
Pharmacokinetics
Like other ache inhibitors, its bioavailability, distribution, metabolism, and excretion (adme properties) would likely be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
The inhibition of AChE by Picfeltarraenin IB leads to an increase in acetylcholine levels, which can have various effects on the body. It has been suggested that Picfeltarraenin IB can be used for the treatment of herpes infections, cancer, and inflammation . More research is needed to fully understand the molecular and cellular effects of picfeltarraenin ib’s action .
特性
IUPAC Name |
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQJYHITIWJZQN-UGBBSPHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PicfeltarraeninIB | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Picfeltarraenin IB?
A1: Research has primarily focused on Picfeltarraenin IB's ability to inhibit acetylcholinesterase (AChE) [2] and complement pathways [3]. AChE inhibition is a key mechanism for drugs targeting Alzheimer's disease, while complement inhibition holds potential for treating inflammatory and autoimmune disorders.
Q2: How does Picfeltarraenin IB compare to other known inhibitors of its target proteins?
A2: Picfeltarraenin IB, along with other picfeltarraenins from P. fel-terrae, exhibited stronger AChE inhibitory activity than Tacrine, a known AChE inhibitor [2]. Regarding complement inhibition, Picfeltarraenin IB showed activity comparable to other cucurbitacin glycosides isolated from the same plant [3].
Q3: Can you elaborate on the structural characterization of Picfeltarraenin IB?
A3: Picfeltarraenin IB is characterized by its cucurbitacin skeleton with a sugar moiety attached. While specific spectroscopic data might vary between publications, researchers commonly utilize MS and NMR spectroscopy to confirm its structure [3].
Q4: What analytical techniques are commonly employed to study Picfeltarraenin IB?
A4: Researchers utilize a range of techniques, including:
Q5: Are there any studies on the structure-activity relationship (SAR) of Picfeltarraenin IB and its analogues?
A5: While specific SAR studies focusing solely on Picfeltarraenin IB might be limited, research on related cucurbitacin glycosides suggests that the sugar moiety and its specific attachment point can significantly influence biological activity [3]. Further investigations are needed to fully elucidate the SAR of Picfeltarraenin IB.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)





![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)